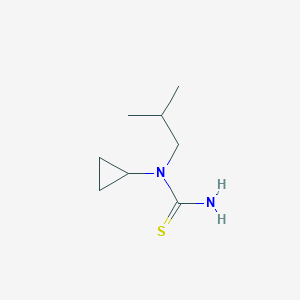![molecular formula C21H26O B12583098 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol CAS No. 194731-48-1](/img/structure/B12583098.png)
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxyl group and a biphenyl system with a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of Biphenyl System: The initial step involves the coupling of 4-bromopropylbenzene with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Cyclohexane Ring Formation: The biphenyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The resulting ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The biphenyl system can be hydrogenated to form a fully saturated cyclohexane derivative using hydrogen gas and a palladium catalyst.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: 4-[4-(4-Propylphenyl)phenyl]cyclohexanone.
Reduction: 4-[4-(Cyclohexyl)phenyl]cyclohexan-1-ol.
Substitution: 4-[4-(4-Alkylphenyl)phenyl]cyclohexan-1-ol.
科学的研究の応用
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl system can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-(4-Propylphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a biphenyl system. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
194731-48-1 |
|---|---|
分子式 |
C21H26O |
分子量 |
294.4 g/mol |
IUPAC名 |
4-[4-(4-propylphenyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H26O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-11,20-22H,2-3,12-15H2,1H3 |
InChIキー |
LLTYIHJXPJEQJE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)

![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
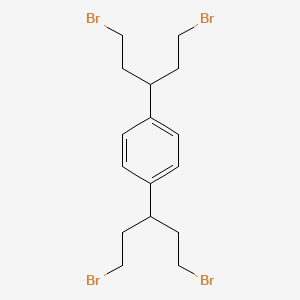
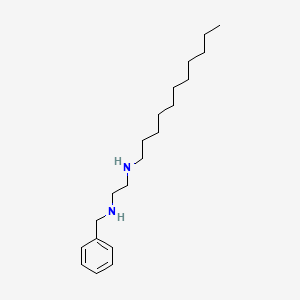
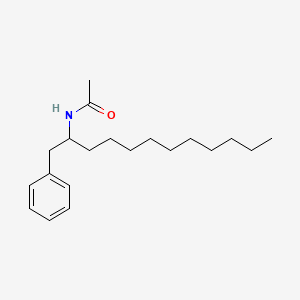
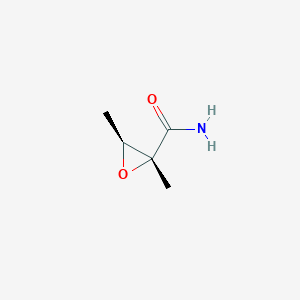

![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
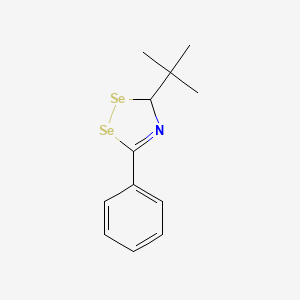
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
